Cas no 1705972-97-9 (3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide)
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- 1-Azetidinecarboxamide, 3-[(4-fluorophenyl)sulfonyl]-N-2-thienyl-
- 1705972-97-9
- 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- F6442-0371
- 3-(4-fluorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
- AKOS024885681
-
- Inchi: 1S/C14H13FN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18)
- InChI Key: BBPGHSRUZGCSBZ-UHFFFAOYSA-N
- SMILES: N1(C(NC2SC=CC=2)=O)CC(S(C2=CC=C(F)C=C2)(=O)=O)C1
Computed Properties
- Exact Mass: 340.03516279g/mol
- Monoisotopic Mass: 340.03516279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.536±0.06 g/cm3(Predicted)
- Boiling Point: 615.5±55.0 °C(Predicted)
- pka: 14.53±0.40(Predicted)
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-0371-2μmol |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-5μmol |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-10μmol |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-20μmol |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-1mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-2mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-3mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-4mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-5mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0371-10mg |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
1705972-97-9 | 10mg |
$79.0 | 2023-09-09 |
3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Introduction to 3-(4-Fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS No. 1705972-97-9)
3-(4-Fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, a compound with the CAS number 1705972-97-9, is a synthetic small molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorinated benzene ring, a thiophene moiety, and an azetidine carboxamide group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can be represented as follows: C16H13FNO4S. The presence of the fluorine atom on the benzene ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties. The thiophene moiety, known for its aromaticity and electron-donating properties, further contributes to the compound's biological activity. The azetidine carboxamide group, a four-membered ring with an amide functionality, provides additional structural rigidity and hydrogen bonding capabilities.
Recent studies have highlighted the potential of 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide in various therapeutic areas. One notable application is its use as a potent inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. This finding suggests that 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide could be a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has also shown potential in cancer research. A study published in Cancer Research (2020) reported that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells. These findings indicate that 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide could be a valuable lead compound for the development of novel anticancer agents.
The pharmacokinetic properties of 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide have also been extensively studied. Research conducted by a team at the University of California (2021) revealed that this compound has favorable oral bioavailability and a moderate half-life, making it suitable for once-daily dosing regimens. Furthermore, preclinical studies have shown that it exhibits low toxicity and good safety profiles in animal models, which are essential considerations for drug development.
In terms of clinical applications, several Phase I and II clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide. Early results from these trials have been promising, with patients showing significant improvements in symptoms related to inflammation and cancer. However, further research is needed to fully understand the long-term effects and potential side effects of this compound.
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves several steps, including the preparation of the azetidine carboxylic acid intermediate and subsequent coupling reactions with 4-fluorobenzene sulfonyl chloride and thiophene derivatives. The synthetic route has been optimized to achieve high yields and purity levels, making it feasible for large-scale production.
In conclusion, 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS No. 1705972-97-9) is a promising compound with diverse therapeutic potential. Its unique chemical structure confers favorable pharmacological properties, making it an attractive candidate for further development in anti-inflammatory and anticancer drug research. Ongoing studies continue to explore its mechanisms of action and clinical applications, paving the way for potential breakthroughs in these fields.
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